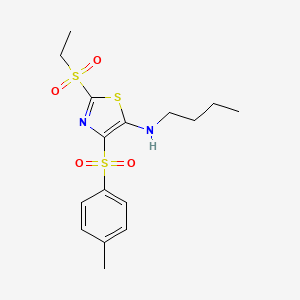

N-BUTYL-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE

Description

N-BUTYL-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

N-butyl-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S3/c1-4-6-11-17-14-15(18-16(23-14)24(19,20)5-2)25(21,22)13-9-7-12(3)8-10-13/h7-10,17H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROZRQWRKDNOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the butyl, ethylsulfonyl, and methylphenylsulfonyl groups through various substitution reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a pharmaceutical agent.

Medicine: Exploring its therapeutic potential for treating specific diseases.

Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-BUTYL-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-butyl-2-(methylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

- N-butyl-2-(ethylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-5-amine

- N-butyl-2-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-thiazol-5-amine

Uniqueness

N-BUTYL-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structural features may result in different reactivity and biological activity compared to similar compounds.

Biological Activity

N-Butyl-2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and structure-activity relationships.

Chemical Structure and Properties

The compound can be characterized by its unique thiazole core structure combined with sulfonyl and amine functional groups. Its chemical formula is C14H18N2O4S3, and it possesses a molecular weight of approximately 366.49 g/mol. The presence of the thiazole ring is significant as it often correlates with various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, particularly in cancer cell lines where they can interfere with metabolic pathways essential for cell proliferation.

- Antimicrobial Activity : Thiazoles have been reported to possess antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been a focal point in various studies, suggesting that it may trigger programmed cell death pathways.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of N-butyl-2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amines against several cancer cell lines. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| HT-29 | 20 | Inhibition of cell cycle progression |

| SUIT-2 | 25 | Disruption of metabolic pathways |

These results indicate that the compound exhibits potent cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values as follows:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bactericidal |

| Escherichia coli | 15 | Bacteriostatic |

| Pseudomonas aeruginosa | 20 | Bactericidal |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the thiazole core or sulfonyl groups can significantly impact potency and selectivity. For instance:

- Alkyl Chain Variations : Altering the length or branching of the butyl chain can enhance lipophilicity, potentially improving cellular uptake.

- Sulfonyl Substituents : Different sulfonyl moieties may affect interactions with target proteins, influencing both efficacy and toxicity profiles.

Case Studies

Several case studies have documented the therapeutic potential of thiazole derivatives similar to this compound:

- Case Study on Cancer Treatment : A study published in Cancer Research demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation.

- Case Study on Antimicrobial Resistance : Research published in Journal of Antimicrobial Chemotherapy highlighted a novel thiazole derivative's ability to overcome resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-butyl-2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonation and nucleophilic substitution. For example:

- Step 1 : Ethanesulfonyl chloride reacts with intermediates under basic conditions (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran .

- Step 2 : Introduction of the 4-methylbenzenesulfonyl group via coupling reactions, requiring inert atmospheres to prevent oxidation .

- Optimization : Reaction monitoring using TLC or HPLC ensures purity. Yields improve with controlled temperatures (e.g., 0–25°C) and stoichiometric adjustments .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Confirms regiochemistry of sulfonyl groups and thiazole substitution patterns .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects of the bulky sulfonyl groups .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What preliminary biological screening assays are recommended to explore its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria, with MIC values ≤16 µg/mL indicating potential .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given sulfonamides’ affinity for active sites .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Core Modifications : Replace the thiazole ring with oxazole or pyridine moieties to alter electronic properties .

- Substituent Effects : Compare bioactivity of para-methylbenzenesulfonyl vs. ortho-nitro analogs to identify steric/electronic contributions .

- Data-Driven SAR : Use clustering analysis of IC50 values from analogs (e.g., thieno[2,3-d]pyrimidines) to prioritize derivatives .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should contradictory data in biological assays (e.g., variable MIC values) be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize inoculum density (CFU/mL) and growth media across labs .

- Mechanistic Studies : Use time-kill assays to distinguish bactericidal vs. bacteriostatic effects .

- Synergy Testing : Combine with known antibiotics (e.g., β-lactams) to identify potentiating effects .

Key Challenges & Recommendations

- Synthetic Complexity : Multi-step synthesis requires rigorous purification; consider flow chemistry for scalability .

- Bioactivity Variability : Screen analogs against resistant bacterial strains (e.g., MRSA) to identify broad-spectrum candidates .

- Computational Limitations : Validate docking results with experimental mutagenesis (e.g., Ala-scanning of target enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.